molecular formula C8H5NO2S B1524360 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid CAS No. 126058-25-1

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid

Cat. No.: B1524360
CAS No.: 126058-25-1
M. Wt: 179.20 g/mol
InChI Key: ABIFLEDEUPEDJT-CLTKARDFSA-N
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Description

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H5NO2S It is characterized by the presence of a cyano group (–CN) and a thiophene ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting thiophene-3-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in a solvent like ethanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Material Science: The compound is explored for its potential in the development of organic semiconductors and photovoltaic materials.

    Biology and Medicine: Research is ongoing to investigate its biological activity and potential therapeutic applications.

    Industry: It may be used in the production of dyes and pigments due to its conjugated system.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid is unique due to the presence of both a cyano group and a thiophene ring, which confer distinct electronic and structural properties. These features make it a versatile compound for various applications in organic synthesis and material science.

Properties

CAS No.

126058-25-1

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

(Z)-2-cyano-3-thiophen-3-ylprop-2-enoic acid

InChI

InChI=1S/C8H5NO2S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3-

InChI Key

ABIFLEDEUPEDJT-CLTKARDFSA-N

Isomeric SMILES

C1=CSC=C1/C=C(/C#N)\C(=O)O

SMILES

C1=CSC=C1C=C(C#N)C(=O)O

Canonical SMILES

C1=CSC=C1C=C(C#N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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